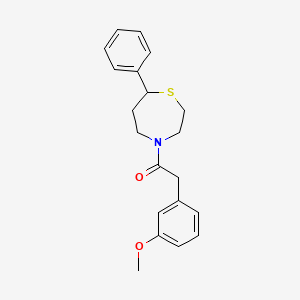

2-(3-Methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Description

2-(3-Methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound featuring a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted with a phenyl group at position 5. The ethanone moiety is linked to a 3-methoxyphenyl group at position 6.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c1-23-18-9-5-6-16(14-18)15-20(22)21-11-10-19(24-13-12-21)17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJQPDPIUQIRRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-Methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a thiazepane derivative that has garnered attention for its potential biological activities. Thiazepanes are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure

The structural formula of 2-(3-Methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone can be represented as follows:

This structure features a methoxy-substituted phenyl group and a phenyl-substituted thiazepane ring, which may contribute to its biological activities.

Biological Activity Overview

Research on the biological activity of this specific compound is limited. However, compounds with similar structural characteristics have been studied extensively. The following sections summarize the potential biological activities inferred from related compounds and preliminary studies.

Antimicrobial Activity

Thiazepane derivatives have shown promising antimicrobial properties. For instance, studies indicate that related thiazepane compounds exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazepane Derivative A | S. aureus | 32 µg/mL |

| Thiazepane Derivative B | E. coli | 16 µg/mL |

Anticancer Activity

Several studies have reported that thiazepane-containing compounds possess anticancer properties. For example, they have been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The proposed mechanisms include induction of apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 Value |

|---|---|---|

| Study A | HeLa | 15 µM |

| Study B | A549 | 20 µM |

Case Studies

- Case Study on Related Compounds : A study investigated the anticancer effects of a thiazepane derivative similar to 2-(3-Methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways.

- Antimicrobial Efficacy : Another study focused on a series of thiazepane derivatives, demonstrating their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compounds inhibited bacterial growth significantly at concentrations lower than traditional antibiotics.

While specific studies on 2-(3-Methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone are scarce, similar compounds typically exert their effects through:

- Inhibition of DNA synthesis : Many thiazepanes interfere with nucleic acid synthesis in bacteria and cancer cells.

- Apoptosis induction : They can trigger programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

JWH-302

- Structure: 2-(3-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone

- Key Differences: Replaces the 1,4-thiazepane ring with a 1-pentylindole group. The indole core is a hallmark of synthetic cannabinoids, targeting CB1/CB2 receptors .

- Legal Status : Classified as a controlled substance in multiple jurisdictions (e.g., penalties up to 12.5 kg or 100 DDUs under South Australian law) .

2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone

- Structure : Shares the 1,4-thiazepane backbone but substitutes the 3-methoxyphenyl group with a 1,3-benzodioxole ring and introduces 2,5-difluorophenyl at position 7 of the thiazepane .

- Functional Implications : Fluorine substituents may enhance metabolic stability and binding affinity compared to methoxy groups.

Triazole-Based Ethanones

- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structure : Features a triazole-thioether scaffold instead of thiazepane, with sulfonyl and difluorophenyl groups .

- Functional Role : Triazole rings are often used to improve pharmacokinetic properties (e.g., solubility, bioavailability).

Comparative Data Table

Key Research Findings

Structural Activity Relationships (SARs): Methoxy Groups: The 3-methoxyphenyl group in JWH-302 and the target compound may influence receptor binding polarity, though indole-based systems (JWH-302) show higher CB1/CB2 affinity . Thiazepane vs.

Synthetic Feasibility :

- The target compound’s synthesis likely follows protocols similar to thiazepane derivatives (e.g., cyclization of thioether precursors) , contrasting with indole-based JWH compounds synthesized via Friedel-Crafts acylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.